N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide is a sulfonamide derivative featuring a 4-isopropylbenzenesulfonamide core linked to a thiophen-3-yl group and an azepane (7-membered amine ring) via an ethyl spacer. This compound combines three distinct structural motifs:
- Sulfonamide group: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
- Thiophene ring: A sulfur-containing heterocycle contributing to aromatic interactions and metabolic stability.
- Azepane: A medium-sized amine ring influencing basicity and conformational flexibility.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S2/c1-17(2)18-7-9-20(10-8-18)27(24,25)22-15-21(19-11-14-26-16-19)23-12-5-3-4-6-13-23/h7-11,14,16-17,21-22H,3-6,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGUJHFLOOPZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class. Its structure incorporates a sulfonamide group, an isopropyl-substituted benzene ring, an azepane moiety, and a thiophene component. This unique configuration suggests potential biological activities, particularly in pharmacological contexts.
Structural Overview
The compound's structural components are as follows:
- Sulfonamide Group : Known for its role in various biological activities, particularly as antibacterial agents.
- Isopropyl-substituted Benzene Ring : Contributes to the lipophilicity and overall stability of the compound.
- Azepane Ring : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
- Thiophene Moiety : A five-membered aromatic ring containing sulfur, known for its diverse biological activity.
Inhibition of Protein Tyrosine Phosphatases (PTPases)
Research indicates that this compound acts as a selective inhibitor of protein tyrosine phosphatases (PTPases). These enzymes are crucial in regulating cellular processes such as signaling pathways and cellular growth. Dysregulation of PTPase activity is implicated in various diseases, including cancers and autoimmune disorders. By inhibiting PTPases, this compound may offer therapeutic potential in treating such conditions.
The specific mechanism by which this compound inhibits PTPases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent dephosphorylation reactions. This action can lead to altered signaling pathways within cells, potentially resulting in decreased proliferation of cancer cells or modulation of immune responses.
Comparative Biological Activity
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Isopropylbenzenesulfonamide | Structure | General antibacterial activity |
| 1-Azepan-1-Yl-2-Thiophenecarboxylic Acid | Structure | Potential anti-inflammatory properties |
| 4-Amino-N-(2-thiophen-3-yl)benzenesulfonamide | Structure | Anticancer activity via PTPase inhibition |
This table illustrates that while other compounds exhibit various biological activities, this compound stands out due to its specific inhibitory action against PTPases.
Study on PTPase Inhibition
A recent study investigated the binding affinity of this compound to several PTPases. The results indicated that this compound exhibited a high binding affinity for specific PTPases involved in cancer progression. The study utilized both in vitro assays and computational modeling to confirm these findings.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical differences between the target compound and structurally related sulfonamides:
Key Comparisons
Thiophene-Containing Sulfonamides
- PT-ADA-PPR (): Unlike the target compound, PT-ADA-PPR incorporates thiophene into a conjugated polymer backbone, enabling fluorescence for imaging.
- Synthetic Routes : highlights FeCl3-catalyzed oxidative polymerization for thiophene-based polymers. The target compound may instead require stepwise sulfonylation or amidation, though specific methods are unconfirmed.
Azepane vs. Smaller Amine Rings
- The azepane ring in the target compound provides greater conformational flexibility compared to piperidine (6-membered) or pyrrolidine (5-membered) rings in other sulfonamides. This could enhance membrane permeability but reduce target specificity due to increased entropy.
Substituent Effects on Benzenesulfonamide
- Electronic Effects : The electron-donating isopropyl group contrasts with electron-withdrawing trifluoromethyl () or formyl () groups, altering sulfonamide acidity and binding interactions.
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the azepane-thiophene ethylamine core via nucleophilic substitution between azepane and a thiophene-containing alkyl halide.
- Step 2: Sulfonylation using 4-isopropylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.
- Key Intermediates:
- Intermediate A: 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine.
- Intermediate B: Activated sulfonyl chloride derivative (e.g., 4-isopropylbenzenesulfonyl chloride).
- Critical Reagents: Azepane, thiophene-3-carboxaldehyde, and sulfonylating agents. Reaction optimization often requires anhydrous solvents (e.g., DCM or THF) and inert atmospheres .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: To confirm the integration of aromatic protons (thiophene and benzene rings) and aliphatic chains (azepane and ethyl linker). For example, thiophene protons appear at δ 6.8–7.5 ppm, while azepane protons resonate at δ 1.4–3.2 ppm .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks ([M+H]+ or [M–H]–) and isotopic patterns consistent with sulfur and chlorine atoms.
- FT-IR: To identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹).
Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonylation?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates. Avoid protic solvents that may hydrolyze sulfonyl chlorides.
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., dimerization). Gradually warm to room temperature for completion.
- Catalysts: Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.
- Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) .
Advanced: What computational methods are suitable for predicting the compound’s electronic properties and binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model the electron density distribution .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., enzymes or receptors). Focus on sulfonamide’s hydrogen-bonding capability and aromatic stacking with thiophene.
- MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability in aqueous or lipid bilayer environments.
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
- Core Modifications:
- Replace azepane with piperidine or morpholine to alter steric bulk and basicity.
- Substitute thiophene with furan or pyridine to modulate electronic effects.
- Sulfonamide Variations: Introduce electron-withdrawing groups (e.g., –CF3) on the benzene ring to enhance metabolic stability.
- Bioisosteric Replacement: Replace the isopropyl group with cyclopropyl for improved lipophilicity.
- Validation: Test analogs in vitro for IC50 shifts against target proteins (e.g., carbonic anhydrase or kinases) .
Advanced: How should researchers address contradictions in reported biological activity data for similar sulfonamide derivatives?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies. Discrepancies may arise from differences in ATP concentrations in kinase assays.
- Control Experiments: Replicate key studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Meta-Analysis: Use tools like RevMan to aggregate IC50 values and identify outliers. Adjust for variables like solvent (DMSO vs. water) .
Basic: What crystallographic techniques are used to resolve this compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., ethanol/water). Collect data on a Bruker D8 Venture to determine bond lengths/angles and confirm sulfonamide geometry.
- Powder XRD: Assess polymorphism or amorphous content. Match patterns with simulated data (Mercury software).
- Key Parameters: Refinement with SHELXL (R-factor < 0.05) and validation via PLATON .
Basic: How can researchers validate the compound’s purity for pharmacological assays?
Methodological Answer:
- HPLC-PDA: Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (0.1% TFA) gradient. Purity >95% is indicated by a single peak at λ = 254 nm.
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
- TLC Monitoring: Spot development using iodine vapor or UV254; Rf should match authentic samples .
Advanced: What in vitro assays are recommended for preliminary toxicity profiling?
Methodological Answer:
- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (48-h exposure, IC50 calculation).
- hERG Inhibition: Patch-clamp electrophysiology to assess cardiac risk.
- Metabolic Stability: Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS.
- Data Interpretation: Compare toxicity thresholds (e.g., CC50 > 10 µM for safe candidates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
